A Technical Guide to the Physicochemical and Pharmacological Properties of 2-Octahydroisoquinolin-2(1H)-ylethanamine
A Technical Guide to the Physicochemical and Pharmacological Properties of 2-Octahydroisoquinolin-2(1H)-ylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
In the landscape of neurodegenerative disease research, small molecules capable of modulating the aggregation of amyloidogenic proteins are of paramount importance. 2-Octahydroisoquinolin-2(1H)-ylethanamine, a compound also identified in scientific literature as M30, has emerged as a significant scaffold in this area.[1][2][3] Structurally, it comprises a saturated octahydroisoquinoline ring system linked to a flexible ethanamine side chain. This unique combination of a rigid bicyclic core and a primary amine functional group dictates its physicochemical and pharmacological properties.
Recent studies have highlighted the potential of M30 to interfere with the aggregation of α-Synuclein (αSyn), a protein centrally implicated in the pathogenesis of Parkinson's Disease and other synucleinopathies.[1][3] Furthermore, M30 has been shown to attenuate the synaptic dysregulation caused by intracellular αSyn oligomers, marking it as a promising therapeutic lead.[1][2]
This guide provides an in-depth analysis of the core basic properties of 2-octahydroisoquinolin-2(1H)-ylethanamine. It is designed not merely to present data, but to offer a procedural roadmap for its characterization, explaining the causality behind experimental choices and providing field-proven protocols for researchers seeking to validate and expand upon these findings.
Part 1: Molecular Structure and Physicochemical Profile
A compound's fundamental physicochemical characteristics—its structure, basicity (pKa), and lipophilicity (LogP)—govern its behavior in biological systems, from solubility and membrane permeability to its ability to interact with a target receptor.
Chemical Structure
The structure of 2-octahydroisoquinolin-2(1H)-ylethanamine features two key basic centers:
-
A Tertiary Amine: Located within the saturated bicyclic octahydroisoquinoline ring system.
-
A Primary Amine: The terminal amino group of the ethanamine side chain.
The presence of these two nitrogen atoms means the molecule can exist in multiple protonation states depending on the physiological pH, a critical factor for its mechanism of action and pharmacokinetic profile.
Caption: 2D Structure of 2-Octahydroisoquinolin-2(1H)-ylethanamine.
Basicity Profile (pKa)
The acid dissociation constant, pKa, quantifies the strength of a basic functional group. For a drug candidate, pKa influences solubility, absorption across biological membranes (ADME), and the specific ionic interactions it can form with its biological target. As this compound possesses two basic nitrogens, it will have two distinct pKa values. While specific experimental values are not published, they can be estimated based on analogous structures and determined experimentally.
Table 1: Estimated Physicochemical Properties
| Parameter | Estimated Value | Significance in Drug Development |
|---|---|---|
| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Influences charge at physiological pH (7.4), critical for solubility and receptor interaction. Aliphatic amines in this range are significantly protonated.[4][5] |
| pKa₂ (Tertiary Amine) | ~8.5 - 9.5 | Also contributes to overall charge and solubility. The slightly lower basicity compared to the primary amine is typical for cyclic tertiary amines. |
| LogP | ~1.5 - 2.5 | Predicts lipophilicity. A value in this range suggests good membrane permeability without being excessively lipophilic, aligning with Lipinski's Rule of 5.[6] |
Potentiometric titration is the gold-standard method for precise pKa determination.[7][8] It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The inflection points on the resulting titration curve correspond to the pKa values.[9]
Causality of Protocol Design:
-
High Purity Sample: Essential as impurities can buffer the solution and distort the titration curve.
-
Constant Ionic Strength: Maintained with an inert salt (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, making the measured pH a true reflection of proton concentration.[9][10]
-
Nitrogen Purge: Critical for removing dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.[10]
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol can be used, though pKa values must then be extrapolated back to a fully aqueous environment.[7]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water containing 0.15 M KCl.[9][10]
-
Titrant Preparation: Prepare standardized solutions of 0.1 M HCl (titrant for a base) and 0.1 M NaOH.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes.[10] Immerse the calibrated pH electrode into the solution.
-
Titration: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve before the steep inflection points).[10] The half-equivalence point, where half of the amine has been protonated, corresponds to the pH at which pH = pKa.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Lipophilicity Profile (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross lipid membranes. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and resource-efficient alternative to the traditional shake-flask method.[11][12]
This method correlates a compound's retention time on a nonpolar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.[11]
Causality of Protocol Design:
-
Standard Curve: A calibration curve using well-characterized standards is essential to establish a reliable linear relationship between the logarithm of the retention factor (log k') and LogP.
-
Isocratic Elution: Using a constant mobile phase composition ensures that retention is directly related to the compound's partitioning behavior, simplifying the correlation.
-
pH Control: The pH of the aqueous component of the mobile phase must be controlled to ensure the compound is in a consistent, preferably neutral, ionization state. For a basic compound like M30, a higher pH (e.g., 9.0) would be used to analyze the neutral form.
Step-by-Step Methodology:
-
System Setup: Use a C18 HPLC column with a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 9.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Sample Preparation: Prepare a solution of 2-octahydroisoquinolin-2(1H)-ylethanamine in the mobile phase.
-
Analysis: Inject each standard and the sample compound onto the HPLC system under isocratic conditions. Record the retention time (t_r) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
For each compound, calculate the retention factor, k': k' = (t_r - t_0) / t_0.
-
Calculate the logarithm of the retention factor, log k'.
-
-
Data Analysis: Plot the known LogP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line (LogP = m * log k' + c).
-
LogP Determination: Use the log k' value of 2-octahydroisoquinolin-2(1H)-ylethanamine and the regression equation to calculate its LogP value.
Part 2: Pharmacological Context and Known Biological Activity
The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and various CNS effects.[13][14][15][16]
Known Biological Activity of M30
Research has specifically identified 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) as a modulator of α-Synuclein (αSyn) aggregation.[1][2]
-
Inhibition of Aggregation: In silico and in vitro data show that M30 interacts with a central hydrophobic region of αSyn. This interaction interferes with the aggregation process, leading to a decrease in the formation of higher-molecular-weight oligomeric species, which are thought to be the primary toxic entities in synucleinopathies.[1][3]
-
Attenuation of Synaptic Effects: Intracellular αSyn oligomers are known to cause a potent increase in the frequency and amplitude of spontaneous synaptic currents. Studies have demonstrated that M30 can antagonize this effect, restoring synaptic transmission to more normal levels.[2][3] This suggests M30 not only prevents the formation of toxic species but also mitigates their downstream pathological effects.
-
Anti-Amyloid Beta Activity: Prior to its characterization as an αSyn modulator, M30 was identified as a molecule that inhibits neurotoxicity induced by amyloid beta (Aβ) peptides, which are central to Alzheimer's disease pathology.[3] This dual activity suggests a broader potential application in neurodegenerative diseases characterized by protein misfolding.
Proposed Mechanism of Action
The mechanism of M30 appears to be a direct interference with the protein aggregation cascade. By binding to hydrophobic domains on αSyn monomers or early-stage oligomers, M30 likely prevents the conformational changes required for these proteins to assemble into larger, toxic aggregates. This action reduces the concentration of pathogenic oligomers available to disrupt synaptic function.
Caption: Proposed mechanism of M30 interfering with α-Synuclein aggregation.
Conclusion
2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) is a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases. Its fundamental basic properties, governed by two nitrogenous centers, are critical to its solubility, permeability, and interaction with biological targets. The established protocols for determining its pKa and LogP provide a clear path for its comprehensive physicochemical characterization. The compound's demonstrated ability to inhibit α-Synuclein aggregation and ameliorate the resulting synaptic toxicity provides a strong rationale for its continued investigation. Future work should focus on detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy models to fully elucidate its therapeutic potential.
References
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
- Protocol for Determining pKa Using Potentiometric Titration.
- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Journal of Physical Chemistry A, 111(20), 4422-4430.
- Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. (2021).
- Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors. (2025). Semantic Scholar.
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A.
- pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. (2007). PubMed.
- US Patent 6524863B1 - High throughput HPLC method for determining Log P values.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Journal of the Iranian Chemical Society.
- Development of Methods for the Determin
- Potentiometric Acid-Base Titr
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- 2-(Isoquinolin-7-yl)ethanamine. Smolecule.
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC - NIH.
- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by 2-Octahydroisoquinolin-2(1H)-ylethanamine. (2021). PubMed.
- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by 2-Octahydroisoquinolin-2(1H)-ylethanamine. (2021). MDPI.
- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by 2-Octahydroisoquinolin-2(1H)-ylethanamine. (2021). PubMed Central.
- Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). NIH.
- trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. (2006). PubMed.
- Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl). PubChem.
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by 2-Octahydroisoquinolin-2(1H)-ylethanamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by 2-Octahydroisoquinolin-2(1H)-ylethanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
